molecular formula C6H9ClO2 B14273921 (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol CAS No. 176166-15-7

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol

Cat. No.: B14273921
CAS No.: 176166-15-7
M. Wt: 148.59 g/mol
InChI Key: POQMPIZDNRDMKF-NTSWFWBYSA-N
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Description

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is a chiral organic compound characterized by a cyclohexene ring with a chlorine atom and two hydroxyl groups attached The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexene, a readily available starting material.

    Hydroxylation: The hydroxyl groups are introduced via a dihydroxylation reaction. This can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO₄) under mild conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-chlorocyclohex-3-ene-1,2-dione.

    Reduction: Formation of 3-chlorocyclohexane-1,2-diol.

    Substitution: Formation of 3-azidocyclohex-3-ene-1,2-diol.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol serves as a valuable intermediate for the preparation of more complex molecules. Its chiral centers make it useful in the synthesis of enantiomerically pure compounds.

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and as a building block for biologically active compounds.

Medicine

In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its chiral nature.

Industry

Industrially, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-3-chlorocyclohex-3-ene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.

    3-chlorocyclohex-3-ene-1,2-diol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.

    3-chlorocyclohexane-1,2-diol: A similar compound with a saturated cyclohexane ring.

Uniqueness

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This specificity makes it particularly valuable in applications requiring enantiomerically pure compounds.

Properties

CAS No.

176166-15-7

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol

InChI

InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1

InChI Key

POQMPIZDNRDMKF-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C(=C1)Cl)O)O

Canonical SMILES

C1CC(C(C(=C1)Cl)O)O

Origin of Product

United States

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